molecular formula C17H16N4OS B5618649 2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B5618649
M. Wt: 324.4 g/mol
InChI Key: WQILOHOVMWGFOM-UHFFFAOYSA-N
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Description

The compound "2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" is a quinoline derivative featuring a tetrahydroquinoline core with distinct functional groups. Key structural elements include:

  • A pyridin-4-yl substituent at position 4, contributing aromaticity and hydrogen-bonding capability.
  • A sulfanyl acetamide moiety at position 2, providing a thioether linkage and amide functionality that may influence solubility and biological activity.

Properties

IUPAC Name

2-[(3-cyano-4-pyridin-4-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c18-9-13-16(11-5-7-20-8-6-11)12-3-1-2-4-14(12)21-17(13)23-10-15(19)22/h5-8H,1-4,10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQILOHOVMWGFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol

Structure

The compound features a tetrahydroquinoline core with a cyano group and a pyridine moiety. The sulfanyl group attached to the acetamide enhances its reactivity and biological potential.

Research indicates that compounds similar to This compound may exert their effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways.

  • Inhibition of JNK Pathway : This compound has demonstrated significant inhibitory effects on c-Jun N-terminal kinase (JNK), particularly JNK3, which is implicated in various cellular processes including apoptosis and inflammation. The binding mechanism involves hydrogen bonding with the ATP-binding site of JNK3, leading to altered cell cycle dynamics and apoptosis induction .
  • Cell Cycle Modulation : The compound causes a dose-dependent accumulation of cells in the G2/M phase of the cell cycle while reducing the population in the G0/G1 phase. This suggests potential applications in cancer therapy by disrupting normal cell cycle progression .

The compound exhibits several notable biochemical properties:

  • Potency : It has been identified as a potent inhibitor of JNK3 with comparable efficacy against JNK2.
  • Cellular Effects : It influences cellular proliferation and survival through modulation of signaling pathways associated with growth factors and stress responses .

Toxicity and Safety Profile

Preliminary studies indicate that similar compounds can cause skin irritation and serious eye damage, highlighting the need for careful handling in laboratory settings .

Study 1: Anticancer Activity

In vitro studies have shown that This compound effectively inhibits cancer cell proliferation. A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Study 2: Neuroprotective Effects

Another research avenue explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it could mitigate neuronal cell death by inhibiting JNK-mediated pathways .

Study 3: In Vivo Efficacy

In vivo models have also been employed to assess the therapeutic potential of this compound. Results showed significant tumor reduction in animal models treated with This compound , further supporting its role as a candidate for cancer therapy .

Summary Table of Biological Activities

Activity TypeEffectReference
JNK InhibitionPotent inhibitor
Cell Cycle ModulationAccumulation in G2/M phase
Anticancer ActivityInduces apoptosis in cancer cells
NeuroprotectionMitigates oxidative stress
In Vivo EfficacyTumor reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, focusing on substituent variations, molecular weights, and inferred physicochemical properties based on the evidence:

Compound Name Substituent (Position 4) Acetamide Group Molecular Weight Notable Properties Reference
Target Compound Pyridin-4-yl -NHCOCH3 Not specified Aromatic pyridine enhances hydrogen bonding; moderate lipophilicity. -
N-(5-Chloro-2-methylphenyl)-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide Trifluoromethyl N-(5-Chloro-2-methylphenyl) 439.88 Higher lipophilicity (CF3 group); potential metabolic stability.
2-{[3-Cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetic acid Furan-2-yl Carboxylic acid (no amide) 314.36 Lower molecular weight; acidic group may improve solubility.
2-{[3-Cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-Methylphenyl N-(3-methylphenyl) 427.57 Increased steric bulk; aromatic interactions likely.
N-(4-Bromophenyl)-2-{[3-cyano-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide 2-Methylpropyl N-(4-Bromophenyl) 458.42 Bromine substitution enables halogen bonding; higher molecular weight.
2-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide Trifluoromethyl N-(3,4-Dichlorophenyl)methyl 474.30 High XLogP3 (5.6) suggests strong lipophilicity; dichlorophenyl enhances hydrophobicity.

Key Observations:

Trifluoromethyl (e.g., ): Increases lipophilicity and metabolic resistance but may reduce solubility.

Acetamide Modifications: Replacement of the amide with a carboxylic acid () lowers molecular weight and introduces acidity, which could alter target binding or pharmacokinetics.

Molecular Weight Trends :

  • The target compound’s molecular weight is likely intermediate (~400–450 g/mol) compared to analogs. Derivatives with halogenated aryl groups (e.g., bromine , chlorine ) exceed 450 g/mol, which may impact bioavailability.

Physicochemical Inferences: Compounds with trifluoromethyl or chlorine substituents exhibit higher XLogP3 values (e.g., 5.6 in ), suggesting greater lipid membrane penetration.

Limitations:

  • No direct biological activity or toxicity data are provided in the evidence, limiting functional comparisons.

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